2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide
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Description
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications
Drug Development and Pharmacological Evaluation
Elucidation of Structural Elements for Selectivity across Monoamine Transporters
A study explored the structural requirements for divergent binding modes across monoamine transporters by synthesizing novel analogs, including structural elements similar to "2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide". This research could contribute to the development of treatments for psychostimulant abuse, highlighting the importance of halogen substitution and molecular docking studies in enhancing binding affinity and selectivity (Okunola-Bakare et al., 2014).
Glutaminase Inhibitors for Cancer Therapy
Another study focused on the synthesis and evaluation of BPTES analogs, compounds structurally related to the query chemical, as glutaminase inhibitors. These inhibitors are of interest for their potential in cancer therapy, with certain analogs showing promise in improving drug-like properties and inhibiting tumor growth (Shukla et al., 2012).
Materials Science and Chemistry
Photoelectric Conversion Properties
Research on hemicyanine derivatives, containing similar structural features, showed efficient charge separation under solar light simulation. This study is significant for the development of solar energy conversion materials, demonstrating how structural modifications can impact energy conversion efficiency (Wang et al., 2000).
Protecting Groups in Organic Synthesis
The utilization of sulfonamide and related structures as protecting groups for NH in various compounds, including imides and lactams, has been investigated. This research provides valuable insights into conjugate addition reactions and the stability of protecting groups, essential for advancing synthetic methodologies in organic chemistry (Petit et al., 2014).
Properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-14(10-8-13)11-12-23(21,22)19-16(17(18)20)15-5-3-2-4-6-15/h2-12,16,19H,1H3,(H2,18,20)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSUXCJRKAGQF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.